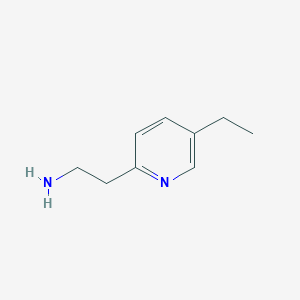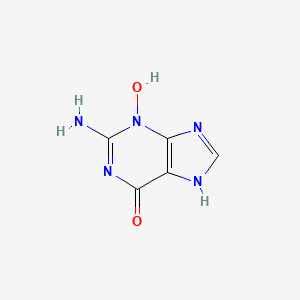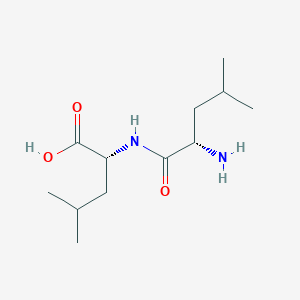
2-(5-Ethylpyridin-2-YL)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylpyridin-2-yl)ethanamine is a chemical compound that has been studied in various contexts. It is a key intermediate in the synthesis of certain pharmaceuticals and has been involved in the study of novel chemical structures and reactions.
Synthesis Analysis
- Mohanty et al. (2014) developed an efficient process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol, a closely related compound, optimizing reaction variables in solvent-free conditions and improving mass efficiency (Mohanty et al., 2014).
- Gaonkar et al. (2006) synthesized a series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, indicating the versatility of the compound in creating diverse chemical structures (Gaonkar et al., 2006).
Molecular Structure Analysis
- Kumbhare et al. (2013) synthesized novel derivatives involving the compound and evaluated their structures using spectral data, highlighting the compound's role in forming complex molecular structures (Kumbhare et al., 2013).
Chemical Reactions and Properties
- Clarkson and Blackman (2006) reported on the synthesis and characterization of Co(III) complexes of a related ligand, showcasing the compound's ability to participate in complex coordination chemistry (Clarkson & Blackman, 2006).
Physical Properties Analysis
- The synthesis and characterization of related compounds have been reported in various studies, but specific information on the physical properties of 2-(5-Ethylpyridin-2-yl)ethanamine itself is not detailed in the available literature.
Chemical Properties Analysis
- Ahamed et al. (2023) discussed the synthesis and electronic properties of related compounds, shedding light on the electronic and reactive aspects of similar molecular structures (Ahamed et al., 2023).
- Arutyunyan et al. (2017) explored the reactions of a related compound with various reactants, indicating the reactive nature of similar structures (Arutyunyan et al., 2017).
Applications De Recherche Scientifique
Cristallographie et analyse structurale
2-(5-Ethylpyridin-2-YL)éthanamine a été utilisé en cristallographie pour déterminer la structure de molécules complexes. La structure cristalline de composés apparentés à cette amine a été élucidée, offrant des informations sur les conformations moléculaires et les interactions {svg_1}.
Synthèse d'agents anti-inflammatoires
Ce composé sert de précurseur dans la synthèse d'agents anti-inflammatoires. Il a été utilisé dans la formation de dérivés du naproxène, qui sont des anti-inflammatoires non stéroïdiens (AINS) puissants. Ces dérivés inhibent les enzymes cyclooxygénases, offrant un potentiel thérapeutique pour les affections liées à l'inflammation {svg_2}.
Développement de médicaments antidiabétiques
En tant qu'intermédiaire clé, this compound est essentiel dans la synthèse de médicaments antidiabétiques comme la pioglitazone. La pioglitazone est un médicament important utilisé pour traiter le diabète de type 2 en améliorant la sensibilité à l'insuline {svg_3}.
Création de nouveaux hétérocycles
La polyvalence de this compound permet son utilisation pour générer une variété de nouveaux hétérocycles biologiquement actifs. Ces hétérocycles ont des applications potentielles dans les produits pharmaceutiques, agissant comme éléments constitutifs de divers agents thérapeutiques {svg_4}.
Mécanisme D'action
While the specific mechanism of action of “2-(5-Ethylpyridin-2-YL)ethanamine” is not mentioned in the search results, related compounds such as 2-(5-ethylpyridin-2-yl)benzimidazole have been found to exhibit anti-inflammatory activity by inhibiting the emigration of leucocytes and the exudation of protein into the site of injury .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Orientations Futures
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles , suggesting potential applications in the development of new drugs. An improved and scalable process for its synthesis has been developed, which could facilitate its use in large-scale industrial applications .
Propriétés
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVSZXZNPMDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)
![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)


